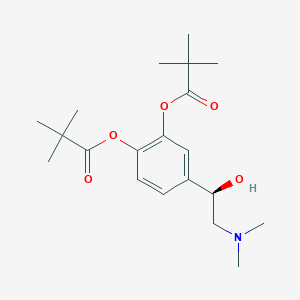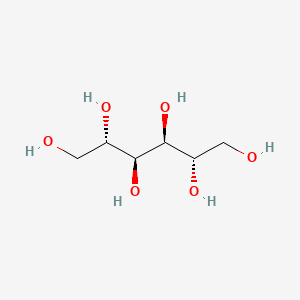
1-Undecanethiol
Übersicht
Beschreibung
1-Undecanethiol (UDT) is an alkanethiol that forms a self-assembled monolayer (SAM) on a variety of surfaces . It immobilizes the surface atoms and enhances the absorption of proteins .
Synthesis Analysis
1-Undecanethiol can be synthesized by reacting bromo-1-undecanol and thiourea, followed by purification using ethyl acetate .Molecular Structure Analysis
The molecular structure of 1-Undecanethiol is represented by the linear formula CH3(CH2)10SH . Its molecular weight is 188.37 .Chemical Reactions Analysis
1-Undecanethiol is incompatible with oxidizing agents, strong acids and strong bases, alkali metals, and nitric acid . It can react with water, steam or acids to produce toxic and flammable vapors . It reacts violently with powerful oxidizing agents such as calcium hypochlorite (Ca (OCl)2) to generate SOx .Physical And Chemical Properties Analysis
1-Undecanethiol has a molecular weight of 188.37 . It has a refractive index n20/D 1.459 (lit.) . Its boiling point is 103-104 °C/3 mmHg (lit.) and it has a density of 0.841 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Self-Assembled Monolayers (SAMs)
UDT is an alkanethiol that forms a self-assembled monolayer (SAM) on a variety of surfaces . These SAMs immobilize the surface atoms and enhance the absorption of proteins . This property makes UDT useful in a wide range of applications, from surface science to nanotechnology.
Biosensor Fabrication
UDT can be used to functionalize polycarbonate filter membranes for immunological experiments . This functionalization can further be used in the fabrication of plasmonic flow-through biosensor-based applications . This makes UDT a valuable tool in the development of new diagnostic technologies.
Immunoassay Enhancement
The SAM of UDT can be used in the colloidal gold-enhanced immunoassay . This application allows for the detection of various biomolecules, making UDT a crucial component in many biomedical research and clinical diagnostic procedures.
Adhesive Intermediate Layers
UDT can be used to form SAMs on quartz crystal microbalance (QCM) gold electrodes . These electrodes can be used as adhesive intermediate layers , which are essential in various electronic devices and sensors.
Hydrophilic Surfaces
UDT is used to form hydrophilic SAMs and in mixed SAMs as spacers to provide a hydrophilic background . This property is particularly useful in the development of materials for biomedical applications, where controlling the interaction between the material and biological systems is crucial.
Reduction of Non-Specific Protein Adsorption
UDT can also be used to reduce non-specific protein adsorption . This is particularly important in the field of bioengineering, where non-specific protein adsorption can interfere with the performance of engineered systems.
Wirkmechanismus
Target of Action
1-Undecanethiol, also known as Undecyl Mercaptan, is an alkanethiol that primarily targets a variety of surfaces to form a self-assembled monolayer (SAM) . The primary role of this compound is to immobilize the surface atoms and enhance the absorption of proteins .
Mode of Action
The interaction of 1-Undecanethiol with its targets involves the formation of a self-assembled monolayer (SAM) on various surfaces . This process immobilizes the surface atoms, thereby enhancing the absorption of proteins . It can be synthesized by reacting bromo-1-undecanol and thiourea, followed by purification using ethyl acetate .
Biochemical Pathways
It’s known that the compound plays a significant role in the formation of self-assembled monolayers on surfaces, which can influence various biochemical processes, particularly those involving protein absorption .
Pharmacokinetics
It’s known that the compound is a liquid with a molecular weight of 18837, a boiling point of 257-259°C, and a density of 0841 g/cm³ at 25°C . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of 1-Undecanethiol’s action primarily involve the immobilization of surface atoms and enhancement of protein absorption . This can have various downstream effects, depending on the specific proteins and cells involved.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Undecanethiol. For instance, the compound is known to be incompatible with oxidizing agents, strong acids and bases, alkali metals, and nitric acid . It can react with water, steam, or acids to produce toxic and flammable vapors . Therefore, the environment in which 1-Undecanethiol is used can significantly impact its effectiveness and safety.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
undecane-1-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24S/c1-2-3-4-5-6-7-8-9-10-11-12/h12H,2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIDWXHLGNEQSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3(CH2)10SH, Array, C11H24S | |
| Record name | 1-UNDECANETHIOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25081 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-UNDECANETHIOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1621 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074564 | |
| Record name | 1-Undecanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1-undecanethiol is a liquid with a bad smell. Mp: -3 °C; bp: 259.5 °C. Density: 0.841 g cm-3 at 25 °C., Liquid; [NIOSH], LIQUID WITH CHARACTERISTIC ODOUR., Liquid. | |
| Record name | 1-UNDECANETHIOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25081 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Undecanethiol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/197 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1-UNDECANETHIOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1621 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 1-Undecanethiol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0649.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
495 °F at 760 mmHg (NIOSH, 2023), 257-259 °C, 495 °F | |
| Record name | 1-UNDECANETHIOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25081 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-UNDECANETHIOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1621 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 1-Undecanethiol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0649.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
109 °C | |
| Record name | 1-UNDECANETHIOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1621 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Insoluble (NIOSH, 2023), Solubility in water: none, Insoluble | |
| Record name | 1-UNDECANETHIOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25081 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-UNDECANETHIOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1621 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 1-Undecanethiol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0649.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.84 (NIOSH, 2023) - Less dense than water; will float, Relative density (water = 1): 0.84, 0.84 | |
| Record name | 1-UNDECANETHIOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25081 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-UNDECANETHIOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1621 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 1-Undecanethiol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0649.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Product Name |
1-Undecanethiol | |
CAS RN |
5332-52-5 | |
| Record name | 1-UNDECANETHIOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25081 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Undecanethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5332-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Undecyl mercaptan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005332525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-undecanethiol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4031 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Undecanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | undecane-1-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | UNDECYL MERCAPTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YY1144Q77A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-UNDECANETHIOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1621 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
27 °F (NIOSH, 2023), -3 °C, 27 °F | |
| Record name | 1-UNDECANETHIOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25081 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-UNDECANETHIOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1621 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 1-Undecanethiol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0649.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1-Undecanethiol?
A1: The molecular formula of 1-Undecanethiol is C11H24S, and its molecular weight is 188.38 g/mol.
Q2: How does 1-Undecanethiol interact with gold surfaces?
A2: 1-Undecanethiol forms self-assembled monolayers (SAMs) on gold surfaces through a strong gold-sulfur interaction. The thiol group (-SH) binds to the gold, leaving the alkyl chain exposed. [, , , ]
Q3: What are the typical spectroscopic techniques used to characterize 1-Undecanethiol SAMs?
A3: Common techniques include:
- X-ray Photoelectron Spectroscopy (XPS): Provides information on elemental composition and chemical states within the SAM. [, , , , ]
- Polarization Modulation Fourier Transform Infrared Spectroscopy (PM-FTIRRAS): Helps determine the orientation and conformational order of molecules within the SAM by analyzing vibrational modes. [, ]
- Atomic Force Microscopy (AFM): Offers high-resolution imaging of the SAM surface, revealing its topography and potential defects. [, , , , ]
Q4: What is the role of 1-Undecanethiol in modifying surface wettability?
A4: 1-Undecanethiol creates a hydrophobic surface due to the presence of the terminal methyl group (-CH3) on its alkyl chain. This property is valuable for applications like microfluidics, where controlled fluid flow is crucial. [, ]
Q5: How stable are 1-Undecanethiol SAMs in electrochemical settings?
A5: The stability depends on factors like applied potential and electrolyte composition. Generally, they are stable within a specific electrochemical window, beyond which they can undergo degradation. [, , , ]
Q6: Can 1-Undecanethiol be used in biosensing applications?
A6: Yes, 1-Undecanethiol is often used as a base layer for immobilizing biomolecules like proteins and DNA. Its ability to form well-defined SAMs on gold electrodes makes it suitable for biosensor development. [, , , , ]
Q7: How does the length of the alkyl chain in alkanethiols influence SAM formation and properties?
A8: Longer alkyl chains lead to more densely packed and ordered SAMs with increased hydrophobicity. Shorter chains can result in less ordered films with greater permeability to ions and molecules. [, ]
Q8: What is the effect of introducing functional groups at the terminal position of the alkanethiol?
A9: Terminal functional groups significantly alter the surface properties of the SAM. For example, a carboxylic acid group (-COOH) introduces negative charge and increases hydrophilicity, while an amino group (-NH2) imparts positive charge. [, , , , ]
Q9: How is computational chemistry employed in studying 1-Undecanethiol SAMs?
A10: Computational methods like molecular dynamics simulations help understand the self-assembly process, predict SAM structure, and study interactions with other molecules at the interface. [, ]
Q10: Can Quantitative Structure-Activity Relationship (QSAR) models be developed for 1-Undecanethiol and its derivatives?
A10: QSAR models can be developed to correlate the structural features of different alkanethiols with their physicochemical properties, such as wettability, electron transfer rates, and protein adsorption. These models can aid in designing SAMs with tailored properties for specific applications.
Q11: Are there any specific safety concerns associated with handling 1-Undecanethiol?
A12: Like many thiols, 1-Undecanethiol has a strong, unpleasant odor and can be irritating to the skin and respiratory system. Appropriate personal protective equipment should be used during handling. []
Q12: What is known about the environmental impact and degradation of 1-Undecanethiol?
A13: Limited information is available on the environmental fate and effects of 1-Undecanethiol. As with any chemical, proper waste disposal and environmental considerations are essential. [, ]
Q13: How is the quality and purity of 1-Undecanethiol ensured?
A14: Various analytical techniques, including gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, are used to assess purity and confirm the identity of 1-Undecanethiol. [, , ]
Q14: What are the key considerations for analytical method validation when quantifying 1-Undecanethiol in different matrices?
A15: Method validation should establish the accuracy, precision, specificity, linearity, range, detection limit, and robustness of the chosen analytical method for the specific sample type and concentration range of interest. []
Q15: What are some emerging areas of research involving 1-Undecanethiol?
A15: Current research focuses on:
- Developing novel biosensors with improved sensitivity and selectivity by optimizing 1-Undecanethiol SAMs. []
- Exploring the use of 1-Undecanethiol in molecular electronics and nanotechnology for creating functional devices. [, , ]
- Investigating the potential of 1-Undecanethiol-modified surfaces in controlling cell adhesion and behavior for tissue engineering applications. [, ]
Q16: Are there any known alternatives or substitutes for 1-Undecanethiol in its various applications?
A17: Yes, other alkanethiols with varying chain lengths and terminal functional groups can be used depending on the specific application. Other surface modification techniques like silane chemistry can also be considered. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1,7-Bis(but-2-en-2-yl)-3,9-dihydroxy-4,10-dimethylbenzo[b][1,4]benzodioxepin-6-one](/img/structure/B1195609.png)
![1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylprop-2-enyl)piperazine;methanesulfonic acid](/img/structure/B1195610.png)






